molecular formula C15H24N2O2 B14526247 Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- CAS No. 62751-41-1

Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-

Cat. No.: B14526247
CAS No.: 62751-41-1
M. Wt: 264.36 g/mol
InChI Key: NMTKSXFKZQIKNS-UHFFFAOYSA-N
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Description

Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- is a chemical compound with a complex structure that includes both ethoxy and propoxy groups attached to a diazene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethylamine with 1-(4-propoxyphenyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted diazene derivatives.

Scientific Research Applications

Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diazene, bis(4-methoxyphenyl)-, 1-oxide
  • Diazene, 1,2-bis(4-methoxyphenyl)-

Uniqueness

Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- is unique due to the presence of both ethoxy and propoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62751-41-1

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-ethoxyethyl-[1-(4-propoxyphenyl)ethyl]diazene

InChI

InChI=1S/C15H24N2O2/c1-4-11-19-15-8-6-14(7-9-15)13(3)17-16-10-12-18-5-2/h6-9,13H,4-5,10-12H2,1-3H3

InChI Key

NMTKSXFKZQIKNS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)N=NCCOCC

Origin of Product

United States

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